molecular formula C9H10NNaO2 B2654546 3-(3-Aminophenyl)propanoate CAS No. 1573547-98-4

3-(3-Aminophenyl)propanoate

Cat. No.: B2654546
CAS No.: 1573547-98-4
M. Wt: 187.174
InChI Key: KPSXXXICUCRMEZ-UHFFFAOYSA-M
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Description

3-(3-Aminophenyl)propanoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanoic acid, where the propanoate group is attached to a phenyl ring substituted with an amino group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Aminophenyl)propanoate can be synthesized through the reduction of ethyl 3-(3-nitrophenyl)acrylate. The process involves the use of palladium on carbon (Pd/C) as a catalyst and hydrogen gas (H2) as the reducing agent. The reaction is typically carried out in methanol (MeOH) or ethanol (EtOH) at room temperature under a hydrogen atmosphere. The reaction conditions are as follows:

    Reaction Time: 2-12 hours

    Temperature: Room temperature

    Catalyst: Pd/C

    Solvent: MeOH or EtOH

    Yield: Up to 89%

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The key steps involve the catalytic hydrogenation of ethyl 3-(3-nitrophenyl)acrylate, followed by purification and isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)propanoate undergoes various chemical reactions, including:

    Reduction: The nitro group in the precursor compound is reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Common Reagents and Conditions

    Reduction: Pd/C and H2 in MeOH or EtOH.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Reduction: this compound

    Substitution: Substituted derivatives of this compound

    Oxidation: Oxidized derivatives of this compound

Scientific Research Applications

3-(3-Aminophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-aminophenyl)propanoate
  • 3-(2-Aminophenyl)propanoate
  • 3-(4-Aminophenyl)propanoate

Uniqueness

This compound is unique due to the position of the amino group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and interactions with biological targets .

Properties

IUPAC Name

3-(3-aminophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5,10H2,(H,11,12)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHFVSXLYOBZKD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10NO2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80988731
Record name 3-(3-Aminophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68969-82-4
Record name 3-(3-Aminophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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